molecular formula C6H8Br2N2 B2550287 3-(Bromomethyl)-6-methylpyridazine;hydrobromide CAS No. 2402831-09-6

3-(Bromomethyl)-6-methylpyridazine;hydrobromide

Cat. No.: B2550287
CAS No.: 2402831-09-6
M. Wt: 267.952
InChI Key: DNWXZHBHKPDKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-6-methylpyridazine hydrobromide is a brominated pyridazine derivative characterized by a pyridazine core substituted with a bromomethyl group at position 3 and a methyl group at position 6, coupled with a hydrobromide counterion. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles. The bromomethyl group enhances electrophilic reactivity, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling methodologies .

Properties

IUPAC Name

3-(bromomethyl)-6-methylpyridazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWXZHBHKPDKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402831-09-6
Record name 3-(bromomethyl)-6-methylpyridazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide typically involves the bromination of 6-methylpyridazine. A common method includes the use of hydrobromic acid and bromine as reagents. The reaction is carried out under reflux conditions, often in the presence of a solvent such as xylene, which helps in the azeotropic removal of water .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-methylpyridazine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Oxidation: Pyridazine oxides.

    Reduction: Reduced pyridazine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields of research:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits significant activity against various bacterial strains, including Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
  • Anticancer Properties: In vitro studies have shown that it can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves its electrophilic bromomethyl group interacting with nucleophilic sites in biomolecules, potentially disrupting cellular processes.

Medicine

  • Pharmacological Research: Ongoing studies are exploring its potential as a pharmacophore in drug development, particularly for diseases where enzyme inhibition is beneficial. The compound's ability to interact with various molecular targets makes it a candidate for further medicinal chemistry studies.

Industry

  • Agrochemicals and Dyes: The compound is utilized in the production of agrochemicals and dyes due to its reactivity and ability to form stable intermediates necessary for these applications.

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Study: A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Research: In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, pointing towards its anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: The bromomethyl group in 3-(bromomethyl)-6-methylpyridazine hydrobromide enhances its utility in SN2 reactions compared to non-alkylated analogs like 3-bromo-6-chloropyridazine .
  • Solubility : The hydrobromide salt improves aqueous solubility relative to neutral analogs (e.g., 3-bromo-6-isopropylpyridazine) .
  • Biological Activity: Imidazo-fused derivatives (e.g., 3-bromo-6-methylimidazo[1,2-b]pyridazine) exhibit enhanced binding to biological targets due to planar aromatic systems, unlike non-fused pyridazines .

Pharmacological Potential

The hydrobromide salt form may enhance bioavailability, as seen in hydrobromide salts of SKF-81297 and SKF-82958, which exhibit dopaminergic efficacy .

Biological Activity

3-(Bromomethyl)-6-methylpyridazine;hydrobromide is a chemical compound belonging to the pyridazine class, characterized by a bromomethyl group at the 3-position and a methyl group at the 6-position of the pyridazine ring. This compound is notable for its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide is C6H7BrN2C_6H_7BrN_2, and its IUPAC name reflects its structural components. The compound can be represented by the following InChI:

InChI 1S C6H7BrN2 BrH c1 5 2 3 6 4 7 9 8 5 h2 3H 4H2 1H3 1H\text{InChI 1S C6H7BrN2 BrH c1 5 2 3 6 4 7 9 8 5 h2 3H 4H2 1H3 1H}

Synthesis

The synthesis typically involves the bromination of 6-methylpyridazine using hydrobromic acid and bromine under reflux conditions, often in solvents like xylene to facilitate the reaction. Industrial production may utilize continuous flow reactors to improve yield and purity through advanced purification techniques like recrystallization and chromatography .

The biological activity of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide is primarily attributed to its electrophilic bromomethyl group, which can react with nucleophilic sites in biological molecules. This interaction may lead to enzyme inhibition or disruption of cellular processes. Ongoing research is focused on elucidating specific molecular targets and pathways involved in its biological effects .

Biological Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its ability to interact with various biomolecules, which may contribute to these biological effects .

Table: Biological Activities of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotentially inhibits cancer cell proliferation
Enzyme InhibitionInteracts with enzymes, potentially disrupting their function

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Study : A study demonstrated that 3-(Bromomethyl)-6-methylpyridazine;hydrobromide showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, pointing towards its anticancer properties.

Comparison with Similar Compounds

To understand the uniqueness of 3-(Bromomethyl)-6-methylpyridazine;hydrobromide, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
3-(Bromomethyl)pyridine;hydrobromideLacks the pyridazine ring structureLimited biological activity
3-(Bromomethyl)-5-methylpyridine;hydrobromideDifferent substitution pattern on ringVaries in reactivity
3-(Bromomethyl)-4-methylpyridazine;hydrobromideDistinct chemical propertiesPotentially different targets

The unique substitution pattern on the pyridazine ring contributes to distinct reactivity and selectivity in biological interactions compared to similar compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(Bromomethyl)-6-methylpyridazine hydrobromide?

The synthesis typically involves bromination of 6-methylpyridazine derivatives under controlled conditions. Key steps include:

  • Solvent selection : Ether or hexane is often used to moderate exothermic reactions, as observed in analogous bromomethylation procedures .
  • Temperature control : Reactions may require cooling to avoid thermal runaway, as bromination steps are highly exothermic .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) is recommended to isolate the hydrobromide salt, achieving >95% purity .
  • Characterization : Confirmation via IR spectroscopy (C-Br stretch ~600–700 cm⁻¹), elemental analysis (C, H, N, Br), and mass spectrometry (parent ion matching molecular weight) is critical .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from:

  • Solvent polarity : Higher-polarity solvents may stabilize intermediates but prolong reaction times, as shown in solubility studies of related pyridazine derivatives .
  • Catalyst traces : Residual nickel or other metals (from precursor reactions) can accelerate side reactions, reducing yield. ICP-MS analysis of starting materials is advised .
  • Stoichiometric ratios : Excess brominating agents (e.g., HBr) may improve conversion but require careful quenching to prevent byproduct formation .
  • Data normalization : Compare yields under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

Basic: What is the solubility profile of 3-(Bromomethyl)-6-methylpyridazine hydrobromide in common solvents?

Experimental data for analogous bromopyridazines indicate:

  • High solubility : Chloroform, DMSO (>50 mg/mL at 25°C) due to polarizable bromide and aromatic systems .
  • Low solubility : Hexane, diethyl ether (<5 mg/mL), making them ideal for recrystallization .
  • pH-dependent solubility : Protonation of the pyridazine ring in acidic aqueous solutions enhances solubility, but hydrolysis risks exist .

Advanced: What mechanistic insights explain the bromomethylation of pyridazine derivatives?

The reaction likely proceeds via:

  • Electrophilic aromatic substitution (EAS) : Bromine (from HBr) acts as an electrophile, targeting the electron-rich methyl-substituted pyridazine ring .
  • Steric effects : The methyl group at position 6 directs bromination to the 3-position, as seen in regioselectivity studies of substituted pyridazines .
  • Intermediate stabilization : Quantum chemical calculations suggest a bromonium ion intermediate stabilized by π-backdonation from the pyridazine ring .

Basic: Which analytical methods are most reliable for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for CH₂Br (δ ~4.3 ppm) and pyridazine protons (δ ~7.5–8.5 ppm) confirm structure .
    • IR : Absence of OH/NH stretches (excluding hydrobromide) validates salt formation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica, ethyl acetate/hexane) monitors reaction progress .
  • Elemental analysis : Deviations >0.3% in Br content suggest impurities or hydration .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition above 150°C (TGA data) releases HBr, necessitating storage below 25°C .
  • Light sensitivity : UV exposure causes radical-mediated degradation; amber glass vials are recommended .
  • Moisture sensitivity : Hydrolysis of the C-Br bond occurs in humid environments, confirmed by LC-MS detection of 6-methylpyridazine-3-methanol in degraded samples .

Advanced: What catalytic or medicinal applications leverage this compound’s reactivity?

  • Ligand design : The bromomethyl group facilitates cross-coupling (e.g., Suzuki) to create bidentate ligands for transition-metal catalysts, as demonstrated in hydroformylation studies .
  • Pharmaceutical intermediates : It serves as a precursor for kinase inhibitors, where bromine is replaced with nucleophilic moieties (e.g., amines) .
  • PRMT6 inhibition : Structural analogs (e.g., EPZ020411 hydrochloride) show epigenetic activity, suggesting potential for derivative testing .

Advanced: How should researchers handle its air/moisture sensitivity in experimental design?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .
  • Drying protocols : Pre-dry solvents over molecular sieves; employ Dean-Stark traps for azeotropic water removal .
  • Stability assays : Monitor batches via Karl Fischer titration for water content and adjust storage conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.